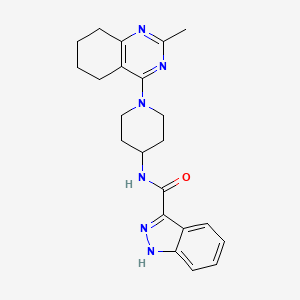

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C23H26N6O2 . It has a molecular weight of 418.5g/mol . The compound is canonicalized and has a complexity of 719 .

Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C23H26N6O2/c1-14-24-19-9-5-4-8-18 (19)21 (25-14)29-12-10-15 (11-13-29)26-23 (31)20-16-6-2-3-7-17 (16)22 (30)28-27-20/h2-3,6-7,15H,4-5,8-13H2,1H3, (H,26,31) (H,28,30)" . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .Physical And Chemical Properties Analysis

The compound has an XLogP3-AA value of 3 . The exact mass and the monoisotopic mass of the compound are both 418.21172409 . The topological polar surface area of the compound is 99.6 . The compound has a heavy atom count of 31 .Wissenschaftliche Forschungsanwendungen

CGRP Receptor Inhibition

CGRP (Calcitonin Gene-Related Peptide) receptor antagonists are being developed for the treatment of migraine. A potent CGRP receptor antagonist, with a somewhat related structure, has been synthesized through a convergent, stereoselective, and economical process. The synthesis involved the development of different routes to the chiral indazolyl amino ester subunit, demonstrating the importance of these compounds in targeting CGRP receptors (Cann et al., 2012).

Antipsychotic Agents

Compounds with heterocyclic carboxamides structures have been evaluated for their potential as antipsychotic agents. These compounds were studied for their binding affinity to dopamine and serotonin receptors, showcasing the relevance of such structures in the development of new treatments for psychiatric disorders (Norman et al., 1996).

NK1 Receptor Ligands

Research into compounds based on phenylpyridine moieties for their affinity as NK(1) receptor ligands highlights the therapeutic potential in conditions like depression, anxiety, and nausea. The investigation into the molecular manipulation of these compounds resulted in ligands showing nanomolar range affinity, contributing to the understanding of their role in modulating NK(1) receptor activity (Giuliani et al., 2011).

Anticancer Activity

Research has also focused on the synthesis of new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer evaluation. The study of these compounds, which share functional similarities with the requested compound, highlights the ongoing efforts to discover new anticancer agents with potential efficacy against various cancer cell lines (Bondock & Gieman, 2015).

PARP Inhibitors for ER+ Breast Cancer

The optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for ER+ breast cancer treatment illustrates the significant impact of these compounds. These efforts led to the identification of highly potent SERDs, showing comparable pharmacological profiles to existing treatments, and highlighting the potential for oral administration in cancer therapy (Scott et al., 2020).

Eigenschaften

IUPAC Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-14-23-18-8-4-3-7-17(18)21(24-14)28-12-10-15(11-13-28)25-22(29)20-16-6-2-5-9-19(16)26-27-20/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMINDIUGKJENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2522881.png)

![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2522884.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2522886.png)

![1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2522888.png)

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2522894.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B2522896.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)